N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole core, an isoxazole ring, and a hydrazinocarbothioyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the benzodioxole moiety, and the coupling of the hydrazinocarbothioyl group. Common reagents used in these reactions include hydrazine derivatives, thiosemicarbazides, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N~5~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N5-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
N~5~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.
This detailed article provides a comprehensive overview of N5-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H16N4O5S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H16N4O5S/c1-11-16(17(24-29-11)12-5-3-2-4-6-12)19(26)22-23-20(30)21-18(25)13-7-8-14-15(9-13)28-10-27-14/h2-9H,10H2,1H3,(H,22,26)(H2,21,23,25,30) |
InChI Key |
SHGATLGVIQNTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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